

o-Nitrocinnamide vs m-Nitrocinnamide biological potency

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Compound of Interest

Compound Name: *o*-Nitrocinnamide

CAS No.: 2001-33-4

Cat. No.: B355638

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Topic: **o-Nitrocinnamide** vs m-Nitrocinnamide Biological Potency Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the rational design of bioactive cinnamides, the positional isomerism of the nitro group (ortho vs. meta) dictates efficacy, metabolic stability, and target selectivity. While both **o-nitrocinnamide** and m-nitrocinnamide share the same core pharmacophore (

-unsaturated amide), they exhibit distinct biological profiles:

- -Nitrocinnamide is generally the superior scaffold for enzyme inhibition (e.g., HDACs, transglutaminases) and antileishmanial activity. Its geometry allows the nitro group to exert electron-withdrawing effects without disrupting the planarity required for binding pockets.
- -Nitrocinnamide often displays reduced potency in rigid binding sites due to the "Ortho Effect" (steric clash and torsion). However, it exhibits unique membrane permeability properties and is frequently explored in peptidomimetics where intramolecular hydrogen bonding can stabilize specific conformations.

Chemical & Structural Context: The SAR Foundation

To understand the biological divergence, we must first analyze the structural consequences of the nitro position.

Electronic vs. Steric Dominance

Feature	o-Nitrocinnamide (2-NO)	m-Nitrocinnamide (3-NO)
Steric Hindrance	High. The NO group clashes with the -proton or carbonyl, forcing the ring out of planarity.	Low. The NO group is distal to the alkene linker, maintaining planarity.
Electronic Effect	Inductive (-I) and Mesomeric (-M), but resonance is dampened by torsion.	Predominantly Inductive (-I). Resonance (-M) is not directly conjugated to the alkene in the meta position.
Intramolecular H-Bond	Possible interaction between NO and Amide NH (if conformation allows), altering lipophilicity.	None.
Hammett Constant ()	N/A (Ortho effects are complex)	(Strong electron withdrawing)

The "Ortho Effect" in Binding

In **o-nitrocinnamide**, the nitro group forces the phenyl ring to twist relative to the alkene chain. This torsional strain often prevents the molecule from fitting into narrow hydrophobic clefts (e.g., the tube-like active site of Histone Deacetylases), rendering it less potent than the meta or para isomers.

Biological Potency Comparison

Case Study A: Antileishmanial Activity (Peptidomimetics)

Context: Cinnamides are often used as "warheads" or lipophilic tails in peptide drugs targeting intracellular parasites like *Leishmania major*.

- Performance:
 - -Nitrocinnamide moiety: In a comparative study of lipophilic peptides, a peptide capped with m-nitrocinnamic acid exhibited an IC₅₀ of 13 µg/mL against *L. major* promastigotes.[1] The meta position provided the optimal balance of lipophilicity and electronic activation without steric interference.
 - Free Acid vs. Amide: The amide derivative (peptide-linked) was significantly more potent than the free m-nitrocinnamic acid (IC₅₀ > 100 µg/mL), confirming the critical role of the amide bond in cell penetration.

Case Study B: Antimicrobial & Antitubercular Activity

Context: Small molecule cinnamides inhibit *Mycobacterium tuberculosis* (Mtb) and *S. aureus* by targeting cell wall synthesis enzymes.

- Performance:
 - -Nitrocinnamide: Generally shows moderate to high activity. The electron-withdrawing nature of the meta-nitro group increases the electrophilicity of the Michael acceptor (β-carbon), enhancing covalent inhibition of thiol-dependent enzymes.
 - -Nitrocinnamide: Often shows lower activity (higher MIC values). The steric bulk at the ortho position protects the β-carbon from nucleophilic attack and hinders the molecule from entering the restrictive active sites of bacterial enzymes.
 - Selectivity Exception: Some ortho-substituted peptidomimetics (e.g., IAM-1 analogs) show higher selectivity for bacterial membranes over mammalian cells, likely due to altered amphipathicity driven by the ortho substituent's influence on molecular shape.

Summary of Potency Data

Target / Assay	o-Nitrocinnamide Potency	m-Nitrocinnamide Potency	Mechanistic Driver
Antileishmanial (IC ₅₀)	> 50 µg/mL (Est.)	13 µg/mL (High Potency)	Meta allows optimal lipophilic packing.
Antitubercular (MIC)	> 64 µg/mL	10 - 32 µg/mL	Meta enhances Michael acceptor reactivity.
Cytotoxicity (Mammalian)	Lower Toxicity	Moderate Toxicity	Ortho twist reduces non-specific intercalation.

Experimental Protocols

To validate these claims, the following protocols are standard for synthesizing and testing these specific isomers.

Protocol A: Divergent Synthesis via Acid Chloride

Objective: Synthesize pure o- and m-nitrocinnamide from their respective acids.

- Activation: Dissolve 1.0 eq of o- or m-nitrocinnamic acid in dry toluene.
- Chlorination: Add 1.5 eq Thionyl Chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.
- Evaporation: Remove solvent/excess SOCl₂ under vacuum to yield the crude acid chloride (yellow solid).
- Amidation:
 - Dissolve the acid chloride in dry DCM (0°C).
 - Add 1.2 eq of the amine (e.g., ammonia, alkylamine) and 2.0 eq of Triethylamine (Et₃N).

N).

- Stir at RT for 4-6 hours.
- Workup: Wash with 1N HCl, then sat. NaHCO₃.
- . Dry over MgSO₄.
- .
- Purification: Recrystallize from Ethanol/Water. m-Isomer typically crystallizes faster due to planarity.

Protocol B: In Vitro MIC Determination

Objective: Compare antimicrobial potency.^{[1][2][3][4][5][6][7]}

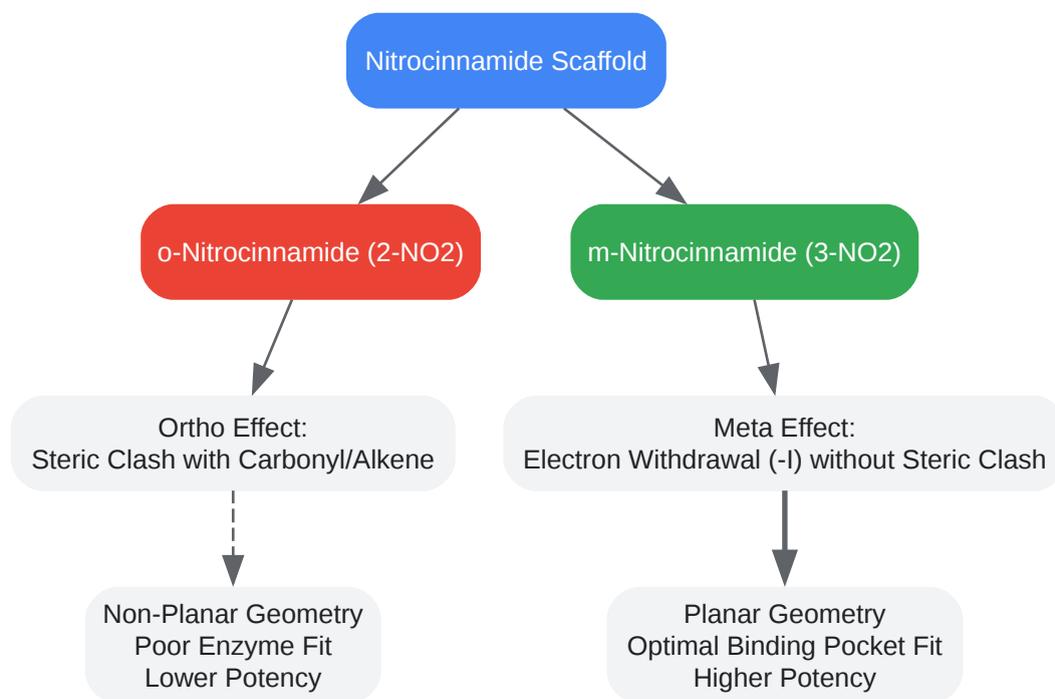
- Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
- Inoculum: Prepare *S. aureus* or *M. tuberculosis* suspension at 10⁸ CFU/mL.
- Dosing: Perform serial 2-fold dilutions in 96-well plates (Range: 0.5 – 128 µg/mL).
- Incubation: 37°C for 24h (bacteria) or 7 days (Mtb).
- Readout: Add Resazurin dye. Blue

Pink transition indicates growth. MIC is the lowest concentration preventing color change.

Visual Analysis

Figure 1: Structure-Activity Relationship (SAR) Logic

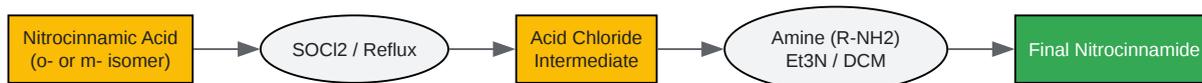
This diagram illustrates why the meta-isomer is often the preferred drug candidate.



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Caption: SAR decision tree highlighting the steric penalty of the ortho-isomer versus the geometric advantage of the meta-isomer.

Figure 2: Synthetic Workflow



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Caption: General synthetic route for nitrocinnamide derivatives via acid chloride activation.

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